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Compound of Interest

Compound Name: 2-Methylbutyl acetate

Cat. No.: B145630

An In-depth Technical Guide on the Role of 2-Methylbutyl Acetate in Fruit Flavor Profiles

Introduction

2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain ester that plays a pivotal role in the
characteristic aroma of numerous fruits. As an organic ester with the molecular formula
C7H1402, it is recognized for its potent and pleasant fruity aroma, often described as
reminiscent of banana and apple.[1][2] This compound is a key contributor to the complex
mixture of volatile organic compounds (VOCS) that constitute a fruit's flavor profile, influencing
consumer acceptance and preference. This guide provides a comprehensive technical
overview of 2-methylbutyl acetate, detailing its chemical properties, natural occurrence,
biosynthetic origins, and the analytical methodologies used for its characterization.

Chemical and Sensory Profile

2-Methylbutyl acetate belongs to the carboxylic acid esters class of organic compounds.[3][4]
It is a colorless liquid with a characteristic sweet, fruity odor. Its sensory impact is significant,
contributing notes of banana, apple peel, and general fruitiness to the overall flavor experience.
[5] The perception of its aroma is highly dependent on its concentration and the chemical
matrix in which it is present. Even at sub-threshold concentrations, it has been shown to modify
the perception of other fruity aromas in complex mixtures like wine.[6][7]

Key Properties:
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e Molecular Formula: C7H1402

e Molecular Weight: 130.19 g/mol [8]

o Odor: Sweet, fruity, banana, apple[1][2][5]

o Taste Profile (at 20 ppm): Described as fruity, sweet, banana, and juicy fruit.[5]

 Olfactory Threshold: The detection threshold in a dilute alcohol solution (12% v/v) was
evaluated at 313 pg/L, while in a fruity aromatic reconstitution, it was 1083 ug/L.[7]

Occurrence and Concentration in Fruits

2-Methylbutyl acetate is a natural volatile constituent in a wide variety of fruits. Its
concentration can vary significantly depending on the fruit species, cultivar, stage of ripeness,
and post-harvest conditions.[5][9] Esters, including 2-methylbutyl acetate, are crucial to the
aroma of many apple varieties.[10] The production of this ester often increases dramatically
during the ripening process, coinciding with the climacteric rise in respiration and ethylene
production in fruits like apples and bananas.[5][9][11]

Below is a summary of reported concentrations of 2-methylbutyl acetate in select fruits.
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. Ripening
. Cultivar / .
Fruit . Stage / Concentration Reference
Variety .
Condition
) Produced by
Apple 'Royal Gala' Ripe [2]
MpAAT1 enzyme
. Post-climacteric ~1.5
Apple "Fuji’ [5]
peak nmol-10kg~*-h-*
Considered a
Apple Multiple Cultivars  Ripe crucial ester for [10]
aroma
Relative Peak
Banana '‘Brazilian' Full-Ripening Area % not [12]
specified
Production
) Post-climacteric increases 40-50h
Banana Generic [11]
peak after ethylene
peak
Higher levels
Tomato 'FLAT Ripe compared to [8]
other cultivars
Present as a
Apricot Generic Ripe branched-chain [13]

ester

Biosynthesis of 2-Methylbutyl Acetate

The biosynthesis of 2-methylbutyl acetate in fruits is derived from the catabolism of the

branched-chain amino acid L-isoleucine.[13][14][15] The pathway involves a series of

enzymatic reactions that convert the amino acid into the corresponding alcohol, which is then

esterified.

The key steps are:
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Transamination: L-isoleucine is converted to its corresponding a-keto acid, (S)-3-methyl-2-
oxopentanoate, by a branched-chain amino acid transaminase (BCAT).[14]

Decarboxylation: The a-keto acid is then decarboxylated to form 2-methylbutanal.[14]

Reduction: The resulting aldehyde is reduced to the alcohol precursor, 2-methylbutan-1-ol,
by an alcohol dehydrogenase (ADH).

Esterification: Finally, the enzyme Alcohol Acyltransferase (AAT) catalyzes the transfer of an
acetyl group from acetyl-CoA to 2-methylbutan-1-ol, forming 2-methylbutyl acetate.[1][2]
[13] AATs are considered the final and decisive step in the formation of volatile esters in fruit.
[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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